![molecular formula C16H11FN6O2S B6515155 N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide CAS No. 931723-35-2](/img/structure/B6515155.png)
N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a 1,2,4-thiadiazole ring, and a 1,2,3-triazole ring. The presence of these heterocyclic rings suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The triazole ring, for example, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Anti-Breast Cancer Activity
The synthesized compound has been studied for its anti-breast cancer properties. Molecular docking studies revealed that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests its potential as an anti-cancer agent against breast cancer cell lines .
Medicinal Chemistry and Drug Discovery
Fluorinated compounds are popular in medicinal chemistry due to their enhanced stability and increased binding affinity. The C-F bond is more stable than the C-H bond, making fluorine substitution valuable for drug development. Researchers may explore this compound as a potential drug candidate .
Organic Synthesis and Methodology
The two-step synthesis of this compound involves a one-pot three-component reaction under microwave irradiation to form pyrazoline, followed by oxidative aromatization to yield the pyrazole. This synthetic route could inspire novel methodologies for other compounds .
Antimicrobial and Anti-Inflammatory Properties
Pyrazoles and their derivatives are known for their antimicrobial and anti-inflammatory activities. While specific data on this compound’s effects are limited, its pyrazole moiety suggests potential in these areas .
Antioxidant and Cytotoxicity Functions
Pyrazoles have demonstrated antioxidant properties, and their cytotoxicity activity is of interest. Further investigations could reveal whether this compound exhibits similar functions .
Other Potential Applications
Although not directly studied for these purposes, pyrazole derivatives have been patented as hepatic cancer agents, and celecoxib (a commercial drug) inhibits cyclooxygenase-2. Researchers might explore additional applications based on its structural features .
Safety and Hazards
properties
IUPAC Name |
N-[3-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O2S/c1-9-13(20-22-23(9)11-5-2-4-10(17)8-11)14-18-16(26-21-14)19-15(24)12-6-3-7-25-12/h2-8H,1H3,(H,18,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFKFAFXFGHUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide |
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